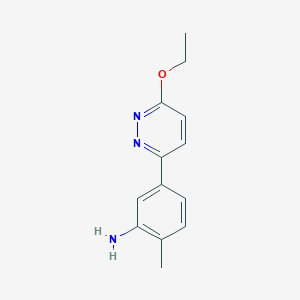

5-(6-Ethoxypyridazin-3-yl)-2-methylaniline

Description

5-(6-Ethoxypyridazin-3-yl)-2-methylaniline is an aromatic amine featuring a pyridazine ring substituted with an ethoxy group at position 6 and a methyl group at position 2 of the aniline moiety. This compound is of interest in medicinal and materials chemistry due to its structural hybridity, combining the electron-rich pyridazine system with the reactive aniline group. The ethoxy group enhances lipophilicity and may influence electronic properties, while the methyl substituent on the aniline ring could sterically modulate reactivity .

Properties

IUPAC Name |

5-(6-ethoxypyridazin-3-yl)-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-3-17-13-7-6-12(15-16-13)10-5-4-9(2)11(14)8-10/h4-8H,3,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTXFCRXHUEKHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C2=CC(=C(C=C2)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Ethoxypyridazin-3-yl)-2-methylaniline typically involves the reaction of 6-ethoxypyridazine with 2-methylaniline under specific conditions. One common method involves the use of a solvent such as ethanol or dimethylformamide, with a catalyst like triethylamine to facilitate the reaction. The reaction mixture is usually heated to a temperature of around 150°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-(6-Ethoxypyridazin-3-yl)-2-methylaniline can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group or the methyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or alkylating agents can be used under conditions such as refluxing in an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

5-(6-Ethoxypyridazin-3-yl)-2-methylaniline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism by which 5-(6-Ethoxypyridazin-3-yl)-2-methylaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(6-Ethoxypyridazin-3-yl)-2-methylaniline with three analogues, focusing on structural features, synthetic routes, and electronic properties.

Structural and Substituent Comparisons

Key Observations :

- Electronic Effects : The ethoxy group in the target compound likely increases electron-donating capacity compared to methoxy or bromo substituents in analogues, affecting frontier molecular orbitals (FMOs) and reactivity .

- Steric Influence : The 2-methyl group on the aniline ring is a common feature across analogues, suggesting a role in stabilizing intermediates during cross-coupling reactions .

Electronic and Reactivity Profiles

DFT studies in and computational frameworks from –2 provide insights into reactivity descriptors:

Research Findings and Implications

- DFT Validation : Hybrid functionals (e.g., B3LYP from ) are critical for accurately modeling the electronic properties of such compounds, particularly when exact exchange effects influence reactivity predictions .

Biological Activity

5-(6-Ethoxypyridazin-3-yl)-2-methylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological properties can lead to applications in pharmacology, particularly in the treatment of various diseases, including cancer and bacterial infections. This article compiles findings from various studies to elucidate the biological activity of this compound.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

- Inhibition of Kinases : The compound has shown potential as an inhibitor of certain kinases involved in cancer progression, particularly the TGF-β type I receptor kinase (ALK5) and p38α MAP kinase, which are crucial in cellular signaling pathways related to inflammation and cancer .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in antibiotic development .

Anticancer Activity

A study evaluating the anticancer properties of related compounds found that derivatives similar to this compound displayed significant antiproliferative effects on cancer cell lines. The IC50 values for these compounds ranged from 7.68 nM to 13.70 nM against ALK5, indicating potent activity .

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| This compound | ALK5 | 7.68 - 13.70 |

| Similar Derivative | p38α MAPK | 1240 - 3370 |

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antibacterial activity against several strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were found to be promising, warranting further investigation into its mechanism of action and therapeutic potential .

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 62.5 |

| S. aureus | 78.12 |

| E. faecalis | 78.12 |

Case Studies

- Cancer Cell Line Study : In a study involving human cervical adenocarcinoma (HeLa) cells, compounds structurally related to this compound demonstrated significant inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity at low concentrations .

- Antimicrobial Efficacy : Another study focused on the antimicrobial efficacy of various derivatives showed that those containing the pyridazine moiety had enhanced antibacterial properties compared to their non-pyridazine counterparts, suggesting a structure-activity relationship that could be exploited in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.